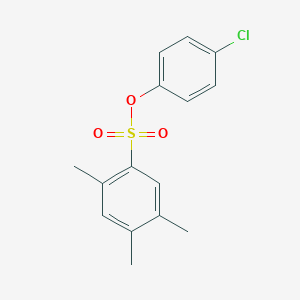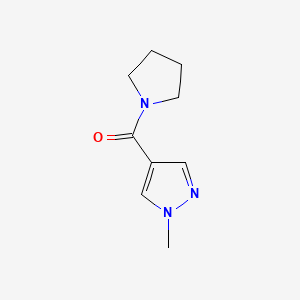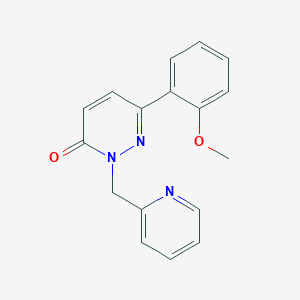![molecular formula C16H11BrFN3O2 B6577857 N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide CAS No. 1172485-46-9](/img/structure/B6577857.png)
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide (NBOF) is an important synthetic compound used in a variety of scientific applications. NBOF has numerous advantages, including its relative stability and solubility in a variety of solvents. This makes it an attractive compound for use in a variety of laboratory experiments. Furthermore, it has been used in a range of scientific research applications, such as in drug development, biochemistry, and pharmacology.
Scientific Research Applications
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide has been used in a variety of scientific research applications. It has been used in drug development, where it has been used to synthesize a variety of active pharmaceutical ingredients (APIs). Furthermore, it has been used in biochemistry, where it has been used to study the structure and function of proteins and enzymes. Lastly, it has been used in pharmacology, where it has been used to study the pharmacokinetics and pharmacodynamics of drugs.
Mechanism of Action
The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide is not fully understood. However, it is believed that the compound binds to and inhibits the activity of a variety of enzymes, including cytochrome P450 enzymes and tyrosine kinases. Furthermore, it has been suggested that this compound may act as a competitive inhibitor of some enzymes, such as acetylcholinesterase.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-bacterial effects. Furthermore, it has been shown to have an inhibitory effect on the growth of a variety of tumor cell lines.
Advantages and Limitations for Lab Experiments
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide has numerous advantages for use in laboratory experiments. It is relatively stable and soluble in a variety of solvents, making it easy to work with and store. Furthermore, it has been used in a variety of scientific research applications, making it a versatile compound for use in a variety of experiments. However, it is important to note that this compound is a relatively new compound and is not yet widely used in the scientific community. Therefore, it is important to be aware of the potential limitations of the compound when using it in laboratory experiments.
Future Directions
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide has numerous potential future directions. One potential future direction is the development of new and improved synthesis methods for the compound. Additionally, further research into the biochemical and physiological effects of the compound could lead to improved drug development and pharmacological applications. Furthermore, further research into the mechanism of action of this compound could lead to the development of new and improved inhibitors for a variety of enzymes. Finally, further research into the potential uses of this compound in laboratory experiments could lead to improved methods for working with the compound.
Synthesis Methods
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide can be synthesized through a variety of methods, including the Grignard reaction, the Wittig reaction, and the condensation reaction. The Grignard reaction involves the reaction of a Grignard reagent with an aldehyde or ketone to form a tertiary alcohol. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. Finally, the condensation reaction involves the reaction of an aldehyde or ketone with an amine to form an amide.
properties
IUPAC Name |
N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O2/c17-12-3-1-2-11(9-12)15-20-21-16(23-15)19-14(22)8-10-4-6-13(18)7-5-10/h1-7,9H,8H2,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODBTCWMIGTDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2Z)-7-methoxy-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B6577801.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B6577806.png)

![N-{3-[1-(6-chloro-4-phenylquinazolin-2-yl)-5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B6577822.png)


![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-9-yl}-2,4-dimethoxybenzamide](/img/structure/B6577848.png)

![N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B6577852.png)
![N-(4-fluorophenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6577855.png)

![N-{5-[4-(dimethylsulfamoyl)phenyl]-1,3,4-oxadiazol-2-yl}-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6577870.png)